N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide
Description
N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide is a chemical compound with the molecular formula C14H20N2O It is a benzamide derivative, which means it contains a benzene ring attached to an amide group
Properties
CAS No. |
921618-41-9 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-[[di(propan-2-yl)amino]methylidene]benzamide |
InChI |
InChI=1S/C14H20N2O/c1-11(2)16(12(3)4)10-15-14(17)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
JTUPWKYSCPYXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C=NC(=O)C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives like this compound often involves large-scale condensation reactions. The use of ultrasonic irradiation and reusable catalysts, such as diatomite earth@IL/ZrCl4, is advantageous due to their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity
Recent studies have indicated that compounds similar to N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide exhibit antiviral properties, particularly against coronaviruses. Research has shown that benzamide derivatives can inhibit the activity of papain-like cysteine proteases (PL pro), which are essential for viral replication. This suggests that this compound could serve as a lead compound for developing new antiviral agents targeting SARS-CoV and SARS-CoV-2 . -
Cancer Treatment
The compound's structural features may also position it as a candidate for cancer therapies. Benzamide derivatives have been investigated for their ability to inhibit specific kinases involved in tumor growth and proliferation. For example, the inhibition of cyclin-dependent kinases (CDK) has been linked to the regulation of cell cycle progression, making this compound potentially useful in oncology . -
Neuroprotective Effects
Some studies suggest that benzamide derivatives can exert neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This area warrants further exploration to determine the specific mechanisms through which this compound may offer therapeutic benefits in neurodegenerative diseases.
Case Study 1: Antiviral Efficacy
A study published in Nature demonstrated that a series of benzamide derivatives, including those structurally related to this compound, were effective in inhibiting the replication of SARS-CoV in vitro. The study highlighted the importance of specific substituents on the benzamide moiety for enhancing antiviral activity .
Case Study 2: Cancer Cell Line Studies
In vitro assays using various cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxicity against breast cancer and leukemia cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has been studied for its anti-tubercular activity.
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
Uniqueness
N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form hydrogen bonds and its stability under various conditions make it a valuable compound in both research and industrial settings.
Biological Activity
N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C13H18N2
- Molecular Weight: 218.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects by:
- Inhibition of Enzymatic Activity: It can bind to specific enzymes, altering their catalytic functions.
- Modulation of Receptor Activity: The compound may act on receptors involved in signaling pathways, influencing cellular responses.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected microorganisms:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Anticancer Properties
Research has demonstrated that this compound shows promise as an anticancer agent. A study evaluated its effects on cancer cell lines:
- Cell Lines Tested:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in these cancer cells.
Case Study:
In a controlled experiment, treatment with the compound resulted in a 45% reduction in cell viability in HeLa cells after 48 hours, with a corresponding increase in apoptotic markers as assessed by flow cytometry .
Research Findings
Recent investigations into the pharmacological profile of this compound have highlighted several key findings:
- MicroRNA Inhibition: The compound has been identified as a potential inhibitor of microRNA-21, which is implicated in various cancers. In vitro assays demonstrated that it could downregulate miR-21 expression, leading to enhanced apoptosis and reduced tumor growth in treated cells .
- Synergistic Effects: When combined with existing chemotherapeutic agents, the compound exhibited synergistic effects, enhancing the overall efficacy of treatment regimens against resistant cancer cell lines .
- Toxicological Assessment: Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses, although further studies are necessary to fully characterize its toxicological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
